molecular formula C13H23N3O2 B14898650 N3-cyclohexylpiperidine-1,3-dicarboxamide

N3-cyclohexylpiperidine-1,3-dicarboxamide

Cat. No.: B14898650
M. Wt: 253.34 g/mol
InChI Key: QGGNFLJMYYGZQO-UHFFFAOYSA-N
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Description

N3-cyclohexylpiperidine-1,3-dicarboxamide is a chemical compound with the molecular formula C13H23N3O2 It is a dicarboxamide derivative, which means it contains two amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-cyclohexylpiperidine-1,3-dicarboxamide typically involves the reaction of cyclohexylamine with piperidine-1,3-dicarboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the amide bonds, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N3-cyclohexylpiperidine-1,3-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N3-cyclohexylpiperidine-1,3-dicarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-cyclohexylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
  • Other dicarboxamide derivatives with similar structures.

Uniqueness

N3-cyclohexylpiperidine-1,3-dicarboxamide is unique due to its specific cyclohexyl and piperidine moieties, which confer distinct chemical and biological properties compared to other dicarboxamide derivatives.

Properties

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

3-N-cyclohexylpiperidine-1,3-dicarboxamide

InChI

InChI=1S/C13H23N3O2/c14-13(18)16-8-4-5-10(9-16)12(17)15-11-6-2-1-3-7-11/h10-11H,1-9H2,(H2,14,18)(H,15,17)

InChI Key

QGGNFLJMYYGZQO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCN(C2)C(=O)N

Origin of Product

United States

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